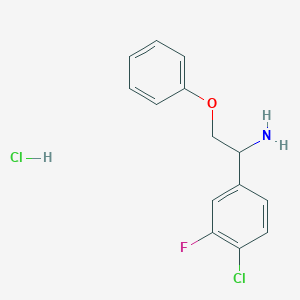

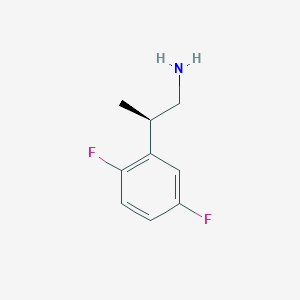

![molecular formula C9H12BrClN2O2 B2894675 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride CAS No. 2375261-79-1](/img/structure/B2894675.png)

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride” is a derivative of imidazopyridine . It has a molecular formula of C6H9BrClN3 . It is related to a class of compounds that are useful as rigid linkers in PROTAC development for targeted protein degradation as well as chemical conjugates .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to an imidazopyridine ring . The SMILES string representation of a similar compound, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, is Brc1cnc2CCCCn12 .Scientific Research Applications

Synthetic Organic Chemistry

Research demonstrates that halogenated derivatives of imidazo[1,2-a]pyridines, such as those obtained through bromination, serve as key intermediates in the synthesis of complex heterocyclic compounds. These processes often utilize acetic acid as a solvent or reagent, indicating the versatility of halogenated imidazo[1,2-a]pyridines in synthetic routes (Yutilov et al., 2005).

Halogenation Reactions

The study of halogenation reactions, particularly involving imidazo[1,2-a]pyridines, is pivotal in organic synthesis. These reactions can lead to the selective introduction of bromine or chlorine atoms into specific positions of the heterocyclic ring, facilitating the synthesis of diverse derivatives with potential pharmacological properties (Yutilov et al., 2005).

Exploration of Novel Compounds

The structural manipulation of imidazo[1,2-a]pyridines through halogenation and other reactions opens avenues for the creation of novel compounds. These entities are studied for various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The synthesis of such compounds involves intricate reactions, highlighting the compound's utility in developing new therapeutic agents (Sabry et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as tetrahydroimidazo[1,2-a]pyrazine derivatives, have been found to interact with the gaq protein subfamily . The Gaq family members are crucial and ubiquitously expressed, playing a significant role in activating their major downstream effector, the enzyme phospholipase C-b (PLCb) .

Mode of Action

Based on the interaction of similar compounds with the gaq protein subfamily, we can infer that en300-7442455 might also interact with these proteins, leading to the activation of plcb .

Biochemical Pathways

Upon activation by Gaq family members, PLCb leads to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3) . DAG activates protein kinase C, while IP3 initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels . This modulation of the Gaq protein subfamily is of particular relevance, as its members account for a wide variety of cellular responses .

Result of Action

The activation of the gaq protein subfamily and the subsequent biochemical pathways can lead to important physiological functions, such as platelet aggregation and insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure and cancer .

properties

IUPAC Name |

2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2.ClH/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8;/h4,6H,1-3,5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGLZTKILKGMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2CC1CC(=O)O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

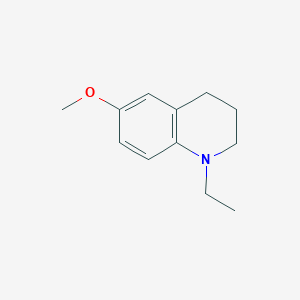

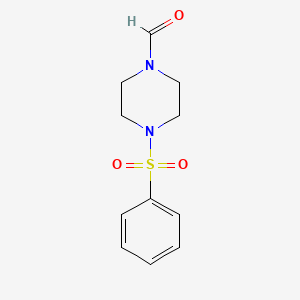

![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)

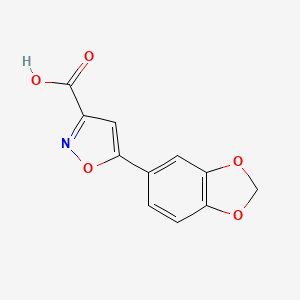

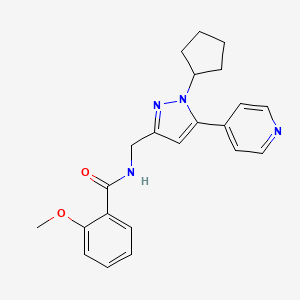

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2894598.png)

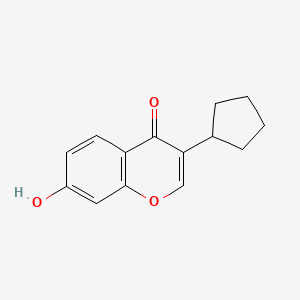

![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)

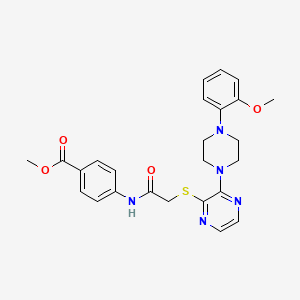

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)